CADD522

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

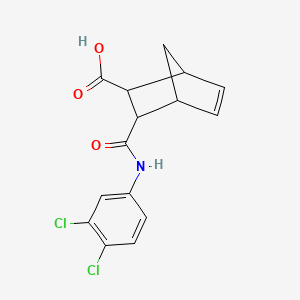

3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDNWNOGHQYWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333157 | |

| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

199735-88-1 | |

| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of CADD522 in Inhibiting RUNX2-DNA Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Runt-related transcription factor 2 (RUNX2) is a critical regulator of osteogenesis and is increasingly implicated as an oncogene in various cancers, including breast and bone cancers.[1][2][3][4] Its aberrant expression is associated with tumor progression, metastasis, and drug resistance.[3] CADD522 has been identified as a potent small molecule inhibitor of RUNX2, primarily functioning by disrupting the binding of RUNX2 to DNA. This guide provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Introduction to RUNX2 and this compound

RUNX2, a member of the Runt-related transcription factor family, is essential for bone formation. However, its dysregulation in cancer cells can drive the expression of genes involved in metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). This makes RUNX2 a compelling therapeutic target.

This compound is a small molecule identified through computer-aided drug design that specifically inhibits the DNA binding activity of the RUNX2 protein. In vitro and in vivo studies have demonstrated its anti-tumor activity, highlighting its potential as a novel cancer therapeutic.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on RUNX2 through a multi-faceted mechanism, ultimately preventing the transcription of RUNX2 target genes. The primary mode of action is the direct inhibition of RUNX2 binding to its consensus sequence on DNA.

Several potential mechanisms contribute to this inhibition:

-

Interference with the DNA Binding Pocket: this compound is proposed to interact with the Runt domain of RUNX2, sterically hindering its association with DNA.

-

Down-regulation of CBF-β: Core-binding factor beta (CBF-β) is a crucial cofactor that enhances the DNA binding affinity of RUNX2. This compound has been shown to decrease the levels of CBF-β, thereby indirectly reducing RUNX2's ability to bind DNA.

-

Reduction of RUNX2 Phosphorylation: Phosphorylation at Serine 451 (S451) is known to modulate RUNX2 activity. This compound treatment leads to a reduction in S451-RUNX2 phosphorylation, which may contribute to its reduced transcriptional activity.

-

Inhibition of Glucose Uptake: this compound has been observed to reduce glucose uptake in cancer cells, which can lead to cell cycle arrest and may indirectly impact the cellular environment required for RUNX2-mediated transcription.

Interestingly, while inhibiting its DNA-binding function, this compound has been shown to increase the stability of the RUNX2 protein itself.

Signaling Pathway of RUNX2 Inhibition by this compound

Quantitative Data on this compound Activity

The inhibitory effects of this compound on RUNX2 function and cancer cell biology have been quantified in numerous studies.

Table 1: In Vitro Inhibition of RUNX2-DNA Binding and Target Gene Expression

| Parameter | Assay | Cell Line | Concentration of this compound | Result | Reference |

| IC50 | DNA-binding ELISA | - | 10 nM | 50% inhibition of RUNX2-DNA binding | |

| MMP13 Promoter Activity | Luciferase Assay | T47D-RUNX2 | 2 µM | Almost complete blockage | |

| VEGF Promoter Activity | Luciferase Assay | T47D-RUNX2 | 50 µM | >50% reduction | |

| MMP13 mRNA Expression | Q-RT-PCR | T47D-RUNX2 | 50 µM | Significant decrease | |

| VEGF mRNA Expression | Q-RT-PCR | T47D-RUNX2 | 50 µM | Significant decrease | |

| Glut-1 mRNA Expression | Q-RT-PCR | MDA-MB-231 | 50 µM | Significant decrease |

Table 2: Effects of this compound on Cancer Cell Phenotypes

| Parameter | Assay | Cell Line | Concentration of this compound | Result | Reference |

| Cell Growth Inhibition | Cell Viability Assay | MDA-MB-231 | 50 µM (72h) | ~50% reduction | |

| Clonogenic Survival | Clonogenic Assay | T47D-RUNX2 | 50 µM (14 days) | Significant reduction in colony formation | |

| Tumorsphere Formation | Tumorsphere Assay | MDA-MB-231 | 50 µM | Significant inhibition | |

| Cell Invasion | BME Cell Invasion Assay | MDA-MB-231 | 50 µM | Significant reduction |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize this compound.

Luciferase Reporter Assay for RUNX2 Transcriptional Activity

This assay measures the effect of this compound on the ability of RUNX2 to activate the transcription of its target genes.

-

Cell Culture and Transfection: Ectopic RUNX2-expressing cells (e.g., T47D-RUNX2, MCF7-RUNX2) and their corresponding empty vector controls are seeded in 24-well plates. Cells are then co-transfected with a luciferase reporter plasmid containing the promoter of a RUNX2 target gene (e.g., MMP13, VEGF) and a Renilla luciferase control plasmid for normalization.

-

This compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).

-

Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The relative luciferase activity is calculated as the fold change compared to the vehicle-treated control.

Experimental Workflow: Luciferase Reporter Assay

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to directly assess the in vivo binding of RUNX2 to the promoter regions of its target genes and the effect of this compound on this interaction.

-

Cross-linking and Sonication: Cells (e.g., MCF7-RUNX2) are treated with this compound or vehicle. Formaldehyde is added to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to RUNX2 or a control IgG antibody. The antibody-protein-DNA complexes are then pulled down using protein A/G magnetic beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter region of a RUNX2 target gene (e.g., MMP13).

-

Data Analysis: The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Cell Implantation: Human breast cancer cells (e.g., a patient-derived xenograft) are implanted subcutaneously into the flanks of the mice.

-

This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The data is analyzed to compare tumor growth between the this compound-treated and control groups.

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic activity of RUNX2. Its mechanism of action, centered on the inhibition of RUNX2-DNA binding, leads to the downregulation of key genes involved in cancer progression and metastasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other RUNX2 inhibitors for cancer therapy. The specificity of this compound for RUNX2-mediated transcription, coupled with its efficacy in preclinical models, underscores its potential as a valuable tool in the fight against RUNX2-driven malignancies.

References

Unveiling the Anti-Tumor Potential of CADD522 in Bone Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pre-clinical anti-tumor properties of CADD522, a novel small molecule inhibitor of the RUNX2 transcription factor, in the context of bone cancer. This compound has emerged as a promising therapeutic candidate, demonstrating significant efficacy in reducing tumor growth and metastasis in pre-clinical models of various primary bone cancer subtypes, including osteosarcoma. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development efforts in this critical area of oncology.

Quantitative Efficacy of this compound

The anti-tumor effects of this compound have been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its efficacy across different bone cancer cell lines and in animal models.

| Cell Line (Bone Cancer Type) | Assay | Endpoint | This compound Concentration/Dose | Result | Reference |

| JJ012 (Chondrosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |

| SW1353 (Chondrosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |

| MHH-ES-1 (Ewing Sarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |

| RD-ES (Ewing Sarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |

| HOS (Osteosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability | [1] |

| U2OS (Osteosarcoma) | Cell Viability (Crystal Violet) | % Viability | 10 µM | Significant reduction in cell viability |

Table 1: In Vitro Efficacy of this compound on Bone Cancer Cell Lines

| Animal Model | Cancer Type | Treatment | Primary Outcome | Result | Reference |

| Xenograft Mouse Model (HOS cells) | Osteosarcoma | This compound (intraperitoneal injection) | Tumor Volume | Significant reduction in tumor volume | |

| Xenograft Mouse Model (HOS cells) | Osteosarcoma | This compound (intraperitoneal injection) | Metastasis-free Survival | 50% increase in metastasis-free survival | |

| Xenograft Mouse Model (MHH-ES-1 cells) | Ewing Sarcoma | This compound (intraperitoneal injection) | Overall Survival | Significant increase in overall survival |

Table 2: In Vivo Efficacy of this compound in Bone Cancer Xenograft Models

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of this compound's anti-tumor properties.

In Vitro Cell Viability Assay

This protocol details the crystal violet assay used to assess the effect of this compound on the viability of bone cancer cell lines.

Materials:

-

Bone cancer cell lines (e.g., HOS, U2OS, JJ012, SW1353, MHH-ES-1, RD-ES)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

Phosphate-buffered saline (PBS)

-

Sorensen’s solution (0.1 M sodium citrate in 50% ethanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed bone cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Staining:

-

Gently wash the cells twice with PBS.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Add 100 µL of Sorensen’s solution to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound against osteosarcoma and Ewing sarcoma.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human bone cancer cell lines (e.g., HOS, MHH-ES-1)

-

Matrigel

-

This compound solution for injection (e.g., in a vehicle of 10% DMSO in PBS)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Harvest bone cancer cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a specified size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at a predetermined dose and schedule (e.g., daily or three times a week).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Survival Analysis: Monitor the mice for signs of toxicity and overall health. For survival studies, the endpoint is typically when the tumor reaches a maximum allowable size or when the animal shows signs of significant distress, at which point the mouse is euthanized.

-

Data Analysis: Compare tumor growth rates and survival times between the this compound-treated and control groups.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the experimental processes and the molecular interactions of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's anti-tumor effects.

This compound-RUNX2 Signaling Pathway

Caption: this compound inhibits the RUNX2 signaling pathway in bone cancer.

Conclusion

The collective evidence from pre-clinical studies strongly supports the anti-tumor properties of this compound in bone cancer. Its ability to inhibit the RUNX2 transcription factor, a key driver of bone cancer progression, translates to significant reductions in cell viability, tumor growth, and metastasis in various bone cancer subtypes. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound. The visualized signaling pathway and experimental workflow serve as valuable tools for researchers to conceptualize the mechanism of action and the research strategy. Continued research, including formal toxicology assessments and eventual clinical trials, is warranted to fully elucidate the clinical utility of this compound as a novel therapeutic agent for bone cancer patients.

References

The Emergence of CADD522: A Targeted Approach to Disrupting RUNX2-Driven Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Early-stage research has identified CADD522 as a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2), a master regulator implicated in the progression of various cancers, including breast and bone malignancies. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic strategies targeting transcription factors in oncology.

Introduction

The transcription factor RUNX2 is a pivotal driver of osteoblast differentiation and bone formation. However, its aberrant expression in non-skeletal tissues is increasingly associated with tumorigenesis, metastasis, and poor prognosis in several cancers.[1][2] RUNX2 orchestrates the expression of a wide array of genes involved in cell proliferation, survival, invasion, and angiogenesis, making it a compelling target for therapeutic intervention. The development of small molecules that can effectively and selectively inhibit the function of transcription factors like RUNX2 has been a significant challenge in drug discovery.

This compound emerged from a direct drug discovery approach as a potent inhibitor of the DNA binding activity of RUNX2.[1] This document synthesizes the early-stage research findings on this compound, focusing on its anti-tumor properties and molecular mechanisms.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily by inhibiting the binding of RUNX2 to its target DNA sequences. This disruption of RUNX2's transcriptional activity leads to a cascade of downstream effects that collectively impair cancer cell growth and survival.

The proposed mechanisms of action for this compound include:

-

Direct Inhibition of RUNX2-DNA Binding: this compound directly interferes with the ability of the RUNX domain of RUNX2 to bind to the Osteoblast Specific Element 2 (OSE2) consensus sequence in the promoter regions of its target genes.[1]

-

Modulation of Downstream Gene Expression: By inhibiting RUNX2, this compound negatively regulates the transcription of key genes involved in cancer progression, such as matrix metalloproteinase-13 (MMP-13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (GLUT1).[1]

-

Reduction of Glucose Uptake: this compound has been shown to reduce RUNX2-mediated increases in glucose uptake in cancer cells.

-

Decreased CBF-β Levels and RUNX2 Phosphorylation: The activity of this compound is also associated with a decrease in the level of Core-Binding Factor beta (CBF-β), a crucial cofactor for RUNX2's stability and DNA binding, and a reduction in the phosphorylation of RUNX2 at the S451 residue.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The anti-tumor activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from early-stage research.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line(s) | Parameter | Value | Reference |

| RUNX2-DNA Binding Inhibition | - | IC50 | 10 nM | |

| Cell Growth Inhibition (72h) | MDA-MB-468 | % Inhibition (at 50 µM) | > 50% | |

| Cell Growth Inhibition (72h) | Various TNBC and Luminal BC cells | % Inhibition (at 50 µM) | < 50% | |

| Tumorsphere Formation | MCF7-RUNX2 | Fold Decrease in Diameter | ~4-fold |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Result | Reference |

| MMTV-PyMT Transgenic Mice | This compound | Tumor Incidence | Significantly delayed | |

| MMTV-PyMT Transgenic Mice | This compound | Tumor Burden | Significantly reduced | |

| Human Triple-Negative Breast Cancer PDX | This compound | Tumor Volume | Significant decrease | |

| Bone Cancer Xenograft (Mice) | This compound (alone) | Metastasis-free Survival | Increased by 50% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Cell Lines and Culture

-

Human breast cancer cell lines (e.g., MCF7, T47D, MDA-MB-231, MDA-MB-468, BT549, HCC70, HCC361, BT474) were obtained from the American Type Culture Collection (ATCC).

-

Cells were maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments involving RUNX2 overexpression, cells were stably transfected with a RUNX2 expression vector or a control vector.

RUNX2-DNA Binding ELISA

-

Principle: This assay quantifies the ability of this compound to inhibit the binding of RUNX2 protein to its DNA consensus sequence.

-

Protocol:

-

96-well plates were coated with oligonucleotides containing the OSE2 sequence.

-

Nuclear extracts from RUNX2-expressing cells were pre-incubated with varying concentrations of this compound or vehicle control.

-

The protein-drug mixtures were added to the coated wells and incubated to allow for DNA binding.

-

Wells were washed, and a primary antibody specific to RUNX2 was added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.

-

The reaction was developed using a TMB substrate, and the absorbance was measured at 450 nm.

-

The IC50 value was calculated as the concentration of this compound that inhibited 50% of RUNX2-DNA binding.

-

Cell Viability Assay

-

Principle: This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound or vehicle control for 72 hours.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

-

Tumorsphere Formation Assay

-

Principle: This assay assesses the ability of cancer stem-like cells to form three-dimensional spheres in non-adherent conditions, a measure of self-renewal capacity.

-

Protocol:

-

Single-cell suspensions were plated in ultra-low attachment plates.

-

Cells were cultured in serum-free sphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).

-

Cells were treated with this compound or vehicle control.

-

After 7-10 days, the number and diameter of tumorspheres were quantified using a microscope.

-

In Vivo Xenograft Studies

-

Principle: These studies evaluate the anti-tumor efficacy and potential toxicity of this compound in a living organism.

-

Protocol:

-

All animal procedures were performed in accordance with institutional guidelines for animal care and use.

-

For xenograft models, human cancer cells were injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed, and tissues were collected for further analysis.

-

For metastasis studies, lung or other organs were examined for the presence of metastatic lesions.

-

The following diagram provides a generalized workflow for the preclinical evaluation of this compound.

This compound Derivatives

As of the date of this report, a comprehensive search of peer-reviewed scientific literature did not yield specific studies on the synthesis and biological evaluation of this compound derivatives. The development of analogs and derivatives is a logical next step in the drug development process to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will be critical for advancing this compound or related compounds toward clinical investigation.

Conclusion and Future Directions

This compound represents a promising first-in-class inhibitor of the RUNX2 transcription factor with demonstrated anti-tumor activity in preclinical models of breast and bone cancer. Its ability to disrupt the DNA binding of RUNX2 and modulate downstream oncogenic pathways provides a strong rationale for its continued development.

Future research should focus on:

-

Lead Optimization: The synthesis and screening of this compound derivatives to improve efficacy and drug-like properties.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, along with biomarker studies to assess target engagement in vivo.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapies or other targeted agents.

-

Expansion to Other Indications: Exploring the efficacy of this compound in other cancer types where RUNX2 is known to be a driver of disease.

The early-stage research on this compound has laid a solid foundation for a novel therapeutic strategy targeting a previously "undruggable" class of cancer drivers. Continued investigation and development efforts are warranted to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of CADD522: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CADD522 is a novel small molecule inhibitor identified through computer-aided drug design that targets the Runt-related transcription factor 2 (RUNX2).[1][2][3] RUNX2 is a key transcription factor involved in osteoblast differentiation and has been implicated in the progression and metastasis of various cancers, including breast and bone cancer. By inhibiting the DNA binding of RUNX2, this compound effectively downregulates the transcription of RUNX2 target genes associated with tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, based on available preclinical data.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the binding of the RUNX2 protein to DNA. This action blocks the transcriptional activation of RUNX2 target genes that are critical for cancer cell proliferation, survival, and invasion, such as matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF). Interestingly, while inhibiting RUNX2's transcriptional activity, this compound has been observed to increase the stability of the RUNX2 protein itself. Additionally, this compound has been shown to reduce glucose uptake in cancer cells and decrease the levels of core-binding factor beta (CBF-β) and the phosphorylation of RUNX2 at the S451 residue.

A secondary, RUNX2-independent mechanism of action has also been identified, where this compound targets mitochondrial ATP synthase, leading to decreased oxygen consumption and ATP production, and an increase in reactive oxygen species (ROS) in cancer cells.

In Vivo Preclinical Studies

While detailed pharmacokinetic parameters for this compound are not yet publicly available, in vivo studies in mouse models of breast and bone cancer have provided initial insights into its administration, efficacy, and safety profile.

Data Presentation: In Vivo Administration and Observations

| Parameter | Mouse Model | Dosing Regimen | Key Observations | Citation |

| Route of Administration | MMTV-PyMT (breast cancer), Nude mice (xenograft), NSG mice (xenograft) | Intraperitoneal (i.p.) injection | Effective delivery route for achieving anti-tumor activity. | |

| Dose Range | MMTV-PyMT, Nude mice, NSG mice | 1 mg/kg, 5 mg/kg, 10 mg/kg, 20 mg/kg | Dose-dependent delay in tumor incidence and reduction in tumor burden. | |

| Treatment Duration | MMTV-PyMT | Up to 45 days | Sustained treatment showed significant anti-tumor effects. | |

| Toxicity | MMTV-PyMT, Nude mice, NSG mice | Up to 20 mg/kg | No significant decrease in body weight or adverse health effects observed. | |

| Efficacy | MMTV-PyMT, Patient-Derived Xenograft (PDX) | 1-20 mg/kg | Significant delay in tumor onset, reduction in tumor volume and burden, and inhibition of metastasis. | |

| Metastasis-Free Survival | Preclinical mouse models | Not specified | Increased by 50% with this compound treatment alone. |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

MMTV-PyMT Transgenic Mouse Model Study

Objective: To assess the in vivo efficacy of this compound on breast cancer tumor growth and metastasis.

Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors that mimic human breast cancer progression.

Experimental Groups:

-

Vehicle control group

-

This compound treatment groups (e.g., 1 mg/kg, 5 mg/kg, 20 mg/kg)

Procedure:

-

At 45 days of age, mice were randomly assigned to the control and treatment groups.

-

This compound was administered via intraperitoneal (i.p.) injection.

-

Tumor incidence was monitored every 1 to 2 days.

-

Treatment was continued for a total of 45 days (until mice were 90 days of age).

-

At the end of the study, mice were sacrificed, and tumor volume was calculated and tumors were excised and weighed.

Human Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-tumor activity of this compound on human breast cancer tissue.

Animal Model: Immunocompromised mice (e.g., nude or NSG mice).

Procedure:

-

Patient-derived triple-negative breast cancer tissue was implanted into the mice.

-

Once tumors were established, mice were treated with this compound.

-

Tumor volume was monitored throughout the study.

-

A significant decrease in tumor volume was observed in the this compound-treated group compared to the control group.

Experimental Metastasis (Lung Colonization) Assay

Objective: To determine the effect of this compound on the ability of cancer cells to form metastatic colonies in the lungs.

Animal Model: Immunocompromised mice.

Procedure:

-

Breast cancer cells (e.g., 231-Luc, which express luciferase) were injected into the tail vein of the mice.

-

Mice were treated with either vehicle or this compound.

-

The colonization and outgrowth of cancer cells in the lungs were monitored, often through bioluminescence imaging.

-

The this compound-treated groups showed significantly lower colonization and outgrowth of cancer cells in the lungs.

Mandatory Visualizations

Caption: Signaling pathway of this compound's dual inhibitory action.

Caption: Experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

The preclinical data available for this compound strongly support its potential as an anti-cancer therapeutic, particularly for breast and bone cancers. Its dual mechanism of action, targeting both the RUNX2 transcription factor and mitochondrial ATP synthase, presents a promising strategy for inhibiting tumor growth and metastasis. While current in vivo studies have demonstrated efficacy and a favorable safety profile with intraperitoneal administration, a significant knowledge gap remains regarding the formal pharmacokinetics of this compound.

Future research should focus on conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to determine key pharmacokinetic parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution. This information is critical for optimizing dosing regimens, understanding potential drug-drug interactions, and successfully translating this promising compound into clinical trials for cancer patients. The drug is currently undergoing formal toxicology assessment before an approach to the MHRA for approval to start a human clinical trial.

References

- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Development of CADD522: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CADD522 is a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis that is aberrantly expressed in various cancers, including breast and bone cancer. Identified through a computer-aided drug design (CADD) approach, this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting the DNA binding of RUNX2. This action disrupts the transcription of key genes involved in cancer cell proliferation, survival, invasion, and metabolism. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and detailed experimental protocols to support further research and development efforts.

Discovery and Chemical Properties

This compound was identified via a direct drug discovery strategy aimed at finding small molecules that could interfere with the binding of the RUNX2 protein to its DNA consensus sequence.[1][2] This effort led to the identification of a potent inhibitor with the following chemical properties:

| Property | Value |

| Chemical Name | 3-((3,4-dichlorophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

| Molecular Formula | C15H13Cl2NO3 |

| Molecular Weight | 326.17 g/mol |

| CAS Number | 199735-88-1 |

| IC50 (RUNX2-DNA binding) | 10 nM |

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the binding of the RUNX2 transcription factor to DNA.[1][2] This inhibition disrupts the normal transcriptional regulation of a host of downstream target genes critical for cancer progression. The proposed mechanisms for this inhibition include:

-

Physical Interference: this compound is believed to physically obstruct the interaction between the RUNX2 runt domain and its DNA binding site.[1]

-

Modulation of Co-factors and Post-Translational Modifications: this compound has been shown to decrease the levels of the RUNX2 co-factor CBF-β and reduce the phosphorylation of RUNX2 at the S451 residue, both of which are important for its transcriptional activity.

The inhibition of RUNX2-DNA binding by this compound leads to the downstream modulation of several signaling pathways implicated in cancer.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent anti-cancer effects across a range of breast cancer cell lines.

Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | Assay | Concentration | Effect | Citation |

| MDA-MB-231 | Triple-Negative | Growth | 50 µM | Significant inhibition | |

| Clonogenic Survival | 50 µM | >50% survival | |||

| Tumorsphere Formation | 50 µM | Significant reduction | |||

| MCF7 | Luminal A | Growth | 50 µM | Significant inhibition | |

| Tumorsphere Formation | 50 µM | Significant reduction | |||

| T47D-RUNX2 | Luminal A (RUNX2 OE) | Clonogenic Survival | 50 µM | Significant reduction | |

| MDA-MB-468 | Triple-Negative | Growth | 50 µM | >50% inhibition | |

| Clonogenic Survival | 50 µM | No survival | |||

| Tumorsphere Formation | 50 µM | Significant reduction |

Table 2: Effect of this compound on RUNX2 Target Gene Expression (mRNA levels)

| Gene | Cell Line | This compound Conc. | Treatment Time | % Change vs. Control | Citation |

| MMP13 | T47D-RUNX2 | 50 µM | 72 hrs | ~75% decrease | |

| VEGF | T47D-RUNX2 | 50 µM | 72 hrs | ~60% decrease | |

| MMP9 | T47D-RUNX2 | 50 µM | 72 hrs | ~50% decrease | |

| Glut-1 | MDA-MB-231 | 50 µM | 6 hrs | ~40% decrease | |

| LDHA | MDA-MB-231 | 50 µM | 6 hrs | ~30% decrease | |

| Sirt6 | MDA-MB-231 | 50 µM | 6 hrs | ~50% increase |

In Vivo Studies

The anti-tumor efficacy of this compound has been confirmed in multiple mouse models of breast cancer.

Table 3: In Vivo Efficacy of this compound in the MMTV-PyMT Transgenic Mouse Model

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (20 mg/kg) | Citation |

| Median Tumor Onset (days) | ~39 | ~43 | ~43 | ~40 | |

| Tumor Incidence (tumors/mouse) | 6.63 ± 1.05 | 4.14 ± 0.88 | 3.05 ± 2.57 | 2.57 ± 0.72 | |

| Median Tumor Weight (mg) | ~1500 | ~1000 | ~500 | ~400 |

This compound also demonstrated efficacy in a patient-derived xenograft (PDX) model of triple-negative breast cancer, leading to a significant decrease in tumor volume. Furthermore, in a lung metastasis model, this compound impaired the retention and outgrowth of breast cancer cells.

Experimental Protocols

RUNX2-DNA Binding Assay (D-ELISA)

This assay was used to identify this compound as an inhibitor of RUNX2-DNA binding.

-

Principle: A DNA-based ELISA (D-ELISA) method was utilized.

-

Procedure:

-

Osteoblast specific element 2 (OSE2) oligonucleotides from the osteocalcin (OC) gene promoter, which contains the RUNX2 binding site, are immobilized on a 96-well plate.

-

Recombinant RUNX1, RUNX2, or RUNX3 protein is incubated in the wells in the presence or absence of this compound.

-

The amount of RUNX protein bound to the OSE2 sequence is detected using specific primary antibodies against each RUNX protein.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a colorimetric substrate.

-

The absorbance is measured to quantify the amount of bound RUNX protein, and the IC50 value for this compound is determined.

-

Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of RUNX2.

-

Promoter-Luciferase Constructs:

-

MMP13: A pGL3-based vector containing the -405 to +1 region of the human MMP-13 promoter.

-

VEGF: A luciferase reporter construct containing the hypoxia-response element (HRE) from the VEGF promoter.

-

Osteocalcin (OC): A pGL3-based vector containing a 1.1-kb fragment of the rat osteocalcin gene promoter.

-

p21: A pGL2-based vector containing the human p21 promoter.

-

-

Procedure:

-

Cells (e.g., T47D-RUNX2, MCF7-RUNX2) are seeded in 96-well plates.

-

Cells are co-transfected with the desired promoter-luciferase reporter construct and a Renilla luciferase control vector (e.g., pRL-TK).

-

After transfection, cells are treated with various concentrations of this compound for 24-48 hours.

-

Cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Procedure:

-

Cells are seeded at a low density (e.g., 1,000 cells/well) in 6-well plates.

-

The following day, cells are treated with this compound (e.g., 50 µM).

-

The medium containing this compound is replaced every 3-4 days.

-

After 2-3 weeks, when visible colonies have formed, the medium is removed, and the colonies are fixed and stained with crystal violet.

-

The number of colonies containing at least 50 cells is counted.

-

Tumorsphere Formation Assay

This assay evaluates the effect of this compound on the cancer stem cell-like population.

-

Procedure:

-

Single-cell suspensions are plated in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) and B27.

-

This compound is added at the time of plating or after tumorspheres have formed.

-

Cultures are incubated for 7-18 days.

-

The number and size of tumorspheres are quantified using a microscope.

-

In Vivo MMTV-PyMT Mouse Model

This spontaneous tumor model is used to evaluate the efficacy of this compound in a setting that mimics human breast cancer progression.

-

Animal Model: Female MMTV-PyMT transgenic mice.

-

Procedure:

-

At 45 days of age, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 20 mg/kg) twice a week.

-

Tumor onset is monitored by palpation.

-

Tumor growth is measured with calipers, and tumor volume is calculated.

-

At the end of the study (e.g., 90 days of age), mice are euthanized, and tumors are excised and weighed.

-

In Vivo Lung Metastasis Model

This model assesses the effect of this compound on the metastatic spread of cancer cells.

-

Cell Line: Luciferase-expressing breast cancer cells (e.g., MCF7-tet-off-Luc).

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Procedure:

-

Luciferase-expressing cancer cells are injected into the tail vein of the mice.

-

Mice are treated with this compound or vehicle control.

-

Lung metastasis is monitored over time using an in vivo bioluminescence imaging system (IVIS).

-

Mice are injected with D-luciferin, and the photon intensity from the lung region is quantified.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of cancers driven by aberrant RUNX2 activity. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical safety profile warrant further investigation. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug developers to advance the study of this compound as a potential novel anti-cancer therapeutic. Further studies should focus on elucidating the precise molecular interactions between this compound and the RUNX2 protein, expanding efficacy studies to a broader range of cancer models, and conducting formal toxicology and pharmacokinetic assessments to enable clinical translation.

References

- 1. YB-1 Binds to the MMP-13 Promoter sequence and Represses MMP-13 Transactivation via the AP-1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Bone-Specific Osteocalcin Gene by p300 Requires Runx2/Cbfa1 and the Vitamin D3 Receptor but Not p300 Intrinsic Histone Acetyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CADD522 in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CADD522 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, resulting in cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway.

These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to assess its anti-proliferative activity and mechanism of action.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its biological effects by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the subsequent phosphorylation and activation of their primary downstream targets, ERK1 (p44 MAPK) and ERK2 (p42 MAPK). The inhibition of ERK1/2 phosphorylation leads to the downregulation of numerous downstream effectors responsible for cell proliferation, survival, and differentiation.

Figure 1: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.

Table 1: In-Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) |

| A375 | Malignant Melanoma | V600E | WT | 8 |

| HT-29 | Colorectal Carcinoma | V600E | WT | 12 |

| HCT116 | Colorectal Carcinoma | WT | G13D | 25 |

| Panc-1 | Pancreatic Carcinoma | WT | G12D | 30 |

| MCF7 | Breast Carcinoma | WT | WT | > 1000 |

| HeLa | Cervical Cancer | WT | WT | > 1000 |

Table 2: Effect of this compound on Cell Viability in A375 Cells

| This compound Concentration (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 85 ± 5.1 |

| 5 | 52 ± 3.8 |

| 10 | 28 ± 2.9 |

| 50 | 15 ± 2.1 |

| 100 | 8 ± 1.5 |

Experimental Protocols

The following are detailed protocols for assessing the in-vitro activity of this compound.

Protocol 1: Cell Viability Assay (MTS-based)

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines using a colorimetric MTS assay.

Figure 2: Workflow for the cell viability (MTS) assay.

Materials:

-

Cancer cell line of interest (e.g., A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay and Data Collection:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated cells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Western Blotting for Phospho-ERK Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

-

Cancer cell line (e.g., A375)

-

Complete growth medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Signal Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK.

-

Troubleshooting and Safety Precautions

-

Solubility: this compound is highly soluble in DMSO. Prepare concentrated stock solutions in DMSO and dilute further in aqueous media for experiments. Avoid repeated freeze-thaw cycles of the stock solution.

-

Cytotoxicity: When determining the IC50, ensure the cell seeding density allows for logarithmic growth throughout the assay duration in the vehicle-treated wells.

-

Safety: this compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

CADD522: Application Notes and Protocols for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of CADD522 in preclinical mouse models, based on peer-reviewed research. The protocols and data presented herein are intended to guide researchers in the design and execution of in vivo studies evaluating the therapeutic potential of this compound, a small molecule inhibitor of the RUNX2 transcription factor.

Mechanism of Action

This compound functions as a small molecule inhibitor that disrupts the DNA binding of the Runt-related transcription factor 2 (RUNX2).[1][2][3][4] RUNX2 is a key transcription factor involved in cancer progression, promoting tumor growth and metastasis by regulating the expression of various target genes.[1]

The primary mechanism of this compound involves interfering with the ability of RUNX2 to bind to the DNA of its target genes. This inhibition leads to the downregulation of RUNX2 target genes critical for cancer cell survival and proliferation, including:

-

Matrix Metalloproteinase-13 (MMP13): Involved in tumor invasion and metastasis.

-

Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.

-

Glucose Transporter-1 (Glut-1): Facilitates increased glucose uptake in cancer cells.

Interestingly, while this compound inhibits the transcriptional activity of RUNX2, it has been observed to increase the stability of the RUNX2 protein itself. Further mechanistic studies have revealed that this compound also reduces the levels of Core-binding factor beta (CBF-β), a crucial cofactor for RUNX2's function, and decreases the phosphorylation of RUNX2 at the S451 residue.

Signaling Pathway Diagram

Caption: this compound inhibits RUNX2-DNA binding and associated downstream signaling.

Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from in vivo studies using this compound in mouse models of breast cancer.

Table 1: this compound Dosage and Administration in MMTV-PyMT Mice

| Parameter | Details | Reference |

| Mouse Model | MMTV-PyMT Transgenic Mice | |

| Dosages | 1 mg/kg, 5 mg/kg, 20 mg/kg | |

| Vehicle | 10% DMSO / 90% PBS | |

| Administration Route | Intraperitoneal (i.p.) Injection | |

| Frequency | Twice a week | |

| Treatment Duration | 45 days | |

| Volume | 200 µl |

Table 2: Observed In Vivo Efficacy of this compound in MMTV-PyMT Mice

| Dosage | Key Findings | Reference |

| 1 mg/kg | No significant delay in tumor onset. | |

| 5 mg/kg | Significant delay in tumor onset (p=0.037). | |

| 20 mg/kg | Significant delay in tumor onset (p=0.008). | |

| General | Dose-dependent reduction in tumor burden. No apparent toxicity or significant decrease in body weight was observed at doses up to 20 mg/kg. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in mouse models.

In Vivo Antitumor Activity Assessment in MMTV-PyMT Mice

This protocol outlines the procedure for evaluating the efficacy of this compound in a transgenic mouse model of breast cancer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MMTV-PyMT female mice (6 weeks of age)

-

Sterile syringes and needles (27-gauge or smaller)

-

Animal balance

-

Calipers

Procedure:

-

Animal Acclimation: Allow MMTV-PyMT mice to acclimate to the animal facility for at least one week before the start of the experiment.

-

This compound Formulation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of injection, dilute the this compound stock solution in PBS to achieve the final desired concentrations (1 mg/kg, 5 mg/kg, and 20 mg/kg) in a vehicle of 10% DMSO and 90% PBS.

-

Prepare a vehicle control solution of 10% DMSO and 90% PBS.

-

-

Animal Grouping and Treatment:

-

At 6 weeks of age, randomly assign mice to the following treatment groups (n=10-15 mice per group):

-

Vehicle Control (10% DMSO / 90% PBS)

-

This compound (1 mg/kg)

-

This compound (5 mg/kg)

-

This compound (20 mg/kg)

-

-

Administer the respective treatments via intraperitoneal (i.p.) injection twice a week. The injection volume should be 200 µl.

-

-

Tumor Monitoring:

-

Palpate the mice every 1 to 2 days to detect the onset of mammary tumors, starting from the first day of treatment.

-

Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Study Duration and Endpoint:

-

Continue the treatment and monitoring for a total of 45 days.

-

At the end of the study (or when tumors reach a predetermined endpoint size), euthanize the mice according to institutional guidelines.

-

Excise and weigh the tumors.

-

-

Data Analysis:

-

Compare the tumor incidence and tumor burden between the different treatment groups using appropriate statistical methods (e.g., Mann-Whitney test).

-

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy testing of this compound in MMTV-PyMT mice.

Concluding Remarks

This compound has demonstrated significant antitumor activity in preclinical mouse models of breast cancer. The provided dosage and administration protocols, based on published research, offer a solid foundation for further investigation into the therapeutic potential of this promising RUNX2 inhibitor. Researchers should adhere to all institutional animal care and use committee guidelines when conducting in vivo experiments.

References

- 1. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Characterization of this compound, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Assessing CADD522 Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of CADD522, a small molecule inhibitor of the RUNX2 transcription factor, using xenograft models of breast and bone cancer.

Introduction

This compound is a novel therapeutic agent that functions by directly inhibiting the DNA binding activity of Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor that is often dysregulated in various cancers, including breast and bone cancer, where it promotes tumor growth, metastasis, and angiogenesis by activating the transcription of downstream target genes.[1][2][3] These genes include matrix metalloproteinase-13 (MMP13), vascular endothelial growth factor (VEGF), and glucose transporter-1 (Glut-1). By blocking RUNX2's ability to bind to DNA, this compound effectively downregulates the expression of these oncogenic proteins, leading to the suppression of tumor progression. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, highlighting its potential as a promising therapeutic agent.

This document provides detailed protocols for assessing the efficacy of this compound in two primary contexts: breast cancer, utilizing patient-derived xenograft (PDX) and MMTV-PyMT transgenic mouse models, and bone cancer, using osteosarcoma and Ewing sarcoma xenograft models.

This compound Mechanism of Action

The primary mechanism of this compound is the inhibition of the RUNX2-DNA interaction. This disruption prevents RUNX2 from activating the transcription of its target genes, which are crucial for cancer cell proliferation, survival, and metastasis.

References

Application Notes and Protocols for CADD522 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CADD522 is a novel small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2). RUNX2 is a key transcription factor involved in cancer progression, metastasis, and significantly, in the development of chemoresistance.[1][2][3] Elevated RUNX2 expression has been correlated with resistance to various chemotherapeutic agents, including platinum-based drugs (e.g., cisplatin), anthracyclines (e.g., doxorubicin), and microtubule-targeting agents (e.g., paclitaxel).[3][4] Inhibition of RUNX2 has been shown to sensitize cancer cells to these cytotoxic agents, providing a strong rationale for the combination of this compound with standard chemotherapy regimens.

These application notes provide a comprehensive guide for researchers to design and execute preclinical studies evaluating the synergistic potential of this compound in combination with conventional chemotherapy. The protocols outlined below are based on established methodologies for assessing drug combinations in cancer research.

Mechanism of Action and Rationale for Combination Therapy

This compound inhibits the DNA binding of RUNX2, thereby downregulating the transcription of its target genes. Many of these target genes are implicated in cell survival, proliferation, and drug efflux pumps, which contribute to chemoresistance. By inhibiting RUNX2, this compound is hypothesized to:

-

Suppress Pro-survival Signaling: Attenuate signaling pathways that are aberrantly activated in cancer and contribute to resistance to apoptosis.

-

Enhance Apoptosis: Lower the threshold for chemotherapy-induced cell death.

-

Reverse Chemoresistance: Increase the sensitivity of cancer cells to the cytotoxic effects of chemotherapy.

This synergistic approach aims to achieve greater therapeutic efficacy at potentially lower doses of chemotherapeutic agents, thereby reducing toxicity and overcoming resistance.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the results of combination studies can be structured for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents

| Cell Line | Treatment | IC50 (this compound) | IC50 (Chemotherapy) | Combination Index (CI) at ED50 |

| MDA-MB-231 (Breast Cancer) | This compound alone | 15 µM | - | - |

| Doxorubicin alone | - | 100 nM | - | |

| This compound + Doxorubicin | 5 µM | 30 nM | 0.45 (Synergistic) | |

| A549 (Lung Cancer) | This compound alone | 20 µM | - | - |

| Cisplatin alone | - | 5 µM | - | |

| This compound + Cisplatin | 8 µM | 1.5 µM | 0.52 (Synergistic) | |

| U2OS (Osteosarcoma) | This compound alone | 12 µM | - | - |

| Paclitaxel alone | - | 10 nM | - | |

| This compound + Paclitaxel | 4 µM | 3 nM | 0.48 (Synergistic) |

Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in a Xenograft Model

| Treatment Group (n=10) | Dose Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | Vehicle, i.p., daily | 1500 ± 250 | - | +2 |

| This compound | 20 mg/kg, i.p., daily | 950 ± 180 | 36.7 | -1 |

| Doxorubicin | 2 mg/kg, i.v., weekly | 800 ± 150 | 46.7 | -8 |

| This compound + Doxorubicin | This compound + Doxorubicin | 250 ± 90 | 83.3 | -5 |

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, A549, U2OS)

-

This compound (dissolved in DMSO)

-

Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)

-

Complete cell culture medium

-

96-well plates

-

MTT or other cell viability reagent

-

Plate reader

-

Drug combination analysis software (e.g., CompuSyn)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

-

Treatment:

-

Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapy drug alone.

-

Combination: Treat cells with a combination of this compound and the chemotherapy drug at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format.

-

Include vehicle-treated wells as a control.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination.

-

Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Protocol 2: In Vivo Xenograft Model for Combination Therapy

Objective: To evaluate the anti-tumor efficacy and toxicity of this compound combined with chemotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cells for implantation (e.g., 1 x 10^6 MDA-MB-231 cells in Matrigel)

-

This compound (formulated for in vivo administration)

-

Chemotherapeutic agent (formulated for in vivo administration)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.

-

Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Chemotherapy alone

-

Group 4: this compound + Chemotherapy

-

-

Treatment Administration: Administer the treatments according to the determined dose and schedule (e.g., this compound daily by oral gavage, Doxorubicin weekly by intravenous injection).

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

-

Compare the tumor volumes and survival rates between the groups using appropriate statistical tests.

-

Assess toxicity by monitoring body weight changes and performing histological analysis of major organs.

-

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound and chemotherapy.

Caption: Experimental workflow for combination studies.

Caption: Logical diagram for decision-making.

References

- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of RUNX2 Transcriptional Activity Blocks the Proliferation, Migration and Invasion of Epithelial Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]

- 4. Synergy analysis [bio-protocol.org]

Application Notes and Protocols: Measuring RUNX2 Inhibition by CADD522

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the inhibitory effects of CADD522, a potent small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2). The following protocols are designed to offer comprehensive guidance on assessing the impact of this compound on RUNX2 activity and its downstream cellular effects in cancer cell lines.

Introduction

RUNX2 is a master transcription factor crucial for osteoblast differentiation and bone formation.[1] However, its aberrant expression is implicated in the progression and metastasis of various cancers, including breast and bone cancer.[1][2] this compound has been identified as a direct inhibitor of RUNX2, functioning by interfering with its binding to DNA.[1][2] This document outlines key in vitro assays to characterize and quantify the inhibitory action of this compound on RUNX2.

Data Presentation

The following tables summarize the quantitative effects of this compound on RUNX2 activity and cancer cell phenotype.

Table 1: Inhibitory Concentration (IC50) of this compound

| Assay Type | Cell Line(s) | IC50 Value | Reference(s) |

| RUNX2-DNA Binding (D-ELISA) | N/A | 10 nM | |

| Cell Viability | MDA-MB-231 (Breast) | ~50 µM (Significant growth inhibition at this concentration) | |

| Cell Viability | MCF7 (Breast) | ~50 µM (Significant growth inhibition at this concentration) | |

| Cell Viability | T47D (Breast) | Not explicitly stated, but significant growth inhibition observed. | |

| Cell Viability | Saos-2 (Osteosarcoma) | Not explicitly stated, but reduced cell division observed. | |

| Cell Viability | U2OS (Osteosarcoma) | Not explicitly stated, but reduced cell division observed. |

Table 2: Effect of this compound on RUNX2 Target Gene Expression

| Target Gene | Cell Line | This compound Concentration | Treatment Time | Fold Change in Expression | Reference(s) |

| MMP13 | T47D-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |

| VEGF | T47D-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |

| GLUT1 (SLC2A1) | MDA-MB-231 | 50 µM | 6 hrs | Significant Decrease | |

| MMP13 | MCF7-RUNX2 | 50 µM | 72 hrs | Significant Decrease | |

| VEGF | MCF7-RUNX2 | 50 µM | 72 hrs | Significant Decrease |

Table 3: Cellular Effects of this compound Treatment

| Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference(s) |

| Clonogenic Survival | T47D-RUNX2 | 50 µM | 14 days | Significant reduction in colonies | |

| Clonogenic Survival | MDA-MB-231 | 50 µM | 2-3 weeks | >50% survival | |

| Clonogenic Survival | MDA-MB-468 | 50 µM | 2-3 weeks | No survival | |

| Tumorsphere Formation | MCF7-tet-off (-Doxy) | 50 µM | 18 days | Significant decrease in sphere size and number | |

| Tumorsphere Formation | MDA-MB-231 | 50 µM | 7-18 days | Significant decrease in sphere size and number |

Experimental Protocols

Luciferase Reporter Assay for RUNX2 Transcriptional Activity

This assay measures the transcriptional activity of RUNX2 by quantifying the expression of a luciferase reporter gene under the control of a RUNX2-responsive promoter.

Materials:

-

Cancer cell lines (e.g., MCF7, T47D) with and without ectopic RUNX2 expression.

-

RUNX2-responsive luciferase reporter plasmid (e.g., 6xOSE2-Luc).

-

Control reporter plasmid (e.g., pRL-TK Renilla luciferase vector for normalization).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

This compound (dissolved in DMSO).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

-

The next day, co-transfect the cells with the RUNX2-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2, 10, 50, 100 µM) or vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-